molecular formula C14H26N2O6 B3282596 (R)-2,4-Bis-tert-butoxycarbonylamino-butyric acid CAS No. 752986-92-8

(R)-2,4-Bis-tert-butoxycarbonylamino-butyric acid

Cat. No.: B3282596
CAS No.: 752986-92-8
M. Wt: 318.37
InChI Key: JIYZOHCBABALOE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2,4-Bis-tert-butoxycarbonylamino-butyric acid is a compound that features prominently in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is widely used to protect amines during chemical reactions, preventing unwanted side reactions and allowing for more controlled and selective synthesis processes .

Scientific Research Applications

®-2,4-Bis-tert-butoxycarbonylamino-butyric acid is used extensively in scientific research, particularly in:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2,4-Bis-tert-butoxycarbonylamino-butyric acid typically involves the protection of the amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods: Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The process may also involve the use of deep eutectic solvents (DES) to make the reaction more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: ®-2,4-Bis-tert-butoxycarbonylamino-butyric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Various electrophiles in the presence of a base like DMAP or sodium hydroxide.

Major Products:

Mechanism of Action

The mechanism of action of ®-2,4-Bis-tert-butoxycarbonylamino-butyric acid primarily involves the protection of amino groups. The Boc group forms a stable carbamate linkage with the amino group, preventing it from participating in unwanted reactions. This protection is crucial during multi-step synthesis processes, allowing for selective reactions to occur at other functional groups .

Comparison with Similar Compounds

  • N-tert-butoxycarbonyl-L-alanine
  • N-tert-butoxycarbonyl-L-phenylalanine
  • N-tert-butoxycarbonyl-L-valine

Comparison: ®-2,4-Bis-tert-butoxycarbonylamino-butyric acid is unique due to its specific structure, which allows for the protection of two amino groups simultaneously. This dual protection capability makes it particularly useful in complex synthesis processes where multiple amino groups need to be protected .

Properties

IUPAC Name

(2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYZOHCBABALOE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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